molecular formula C18H21NO B2642944 4-phenyl-N-(2-phenylethyl)butanamide CAS No. 83697-66-9

4-phenyl-N-(2-phenylethyl)butanamide

Cat. No.: B2642944
CAS No.: 83697-66-9
M. Wt: 267.372
InChI Key: VSBHSHACXLQYJY-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-phenylethyl)butanamide is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This compound is characterized by the presence of a phenyl group attached to a butanamide backbone, with an additional phenylethyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dichloromethane (DCM)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at room temperature.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 4-phenylbutanoic acid and 2-phenylethylamine.

    Reduction: 4-phenyl-N-(2-phenylethyl)butylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-phenyl-N-(2-phenylethyl)butanamide is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(2-phenylethyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound in scientific studies.

Properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBHSHACXLQYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330868
Record name 4-phenyl-N-(2-phenylethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83697-66-9
Record name 4-phenyl-N-(2-phenylethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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